4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

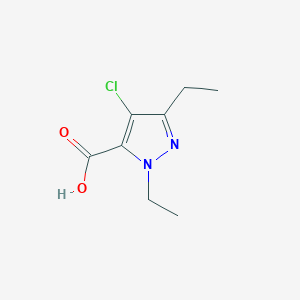

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-1,3-diethyl-1H-pyrazole with a suitable carboxylating agent. One common method is the carboxylation of 4-chloro-1,3-diethyl-1H-pyrazole using carbon dioxide in the presence of a base such as potassium carbonate. The reaction is usually carried out under elevated temperatures and pressures to facilitate the incorporation of the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1,3-diethyl-1H-pyrazole-5-carboxylic acid.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products:

Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

Reduction: Formation of 1,3-diethyl-1H-pyrazole-5-carboxylic acid.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicidal Properties :

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid is recognized for its potent herbicidal properties, making it an essential component in crop protection products. It effectively controls unwanted plant growth, thereby enhancing crop yield and reducing competition for resources.

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Common Lambsquarters | 90% | 200 |

| This compound | Pigweed | 85% | 250 |

Pharmaceutical Development

Synthesis of Novel Pharmaceuticals :

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting specific diseases. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Case Study: Anticancer Activity

A study demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activity by acting as androgen receptor antagonists. This property is particularly relevant in the treatment of prostate cancer, where the compound has shown to inhibit AR-dependent cell proliferation effectively.

Material Science

Advanced Materials Formulation :

The compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials.

Comparative Analysis: Material Properties

| Material Type | Property Enhanced | Mechanism |

|---|---|---|

| Polymers | Durability | Cross-linking |

| Coatings | Resistance to UV | Photostabilization |

Analytical Chemistry

Reagent in Analytical Methods :

this compound functions as a reagent in various analytical techniques. It facilitates the detection and quantification of other compounds, which is vital for quality control across different industries.

Analytical Performance Data

| Method | Detection Limit (µg/mL) | Application Area |

|---|---|---|

| HPLC | 0.5 | Pharmaceutical Analysis |

| GC-MS | 0.2 | Environmental Monitoring |

Mecanismo De Acción

The mechanism of action of 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

4-Chloro-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of ethyl groups.

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with methyl groups instead of ethyl groups.

1,3-Diethyl-1H-pyrazole-5-carboxylic acid: Lacks the chloro group.

Uniqueness: 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of chloro and carboxylic acid functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with tailored properties.

Actividad Biológica

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid (C₈H₁₀ClN₂O₂) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with ethyl groups and a carboxylic acid functionality. Its structural formula is represented as follows:

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, this compound has shown effectiveness against various bacterial strains.

- Anticancer Activity : The compound's potential as an anticancer agent has been explored in multiple studies. Its mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

A study highlighted the antimicrobial effects of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The following table summarizes findings from a study assessing its effects on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 7.84 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 14.65 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.00 | Microtubule destabilization |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards non-cancerous cells.

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Microtubule Destabilization : It interferes with microtubule assembly, disrupting mitotic processes in rapidly dividing cells.

- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

Several case studies have illustrated the biological activity of pyrazole derivatives similar to this compound:

- Study on Anticancer Efficacy : A recent investigation found that derivatives with similar structures exhibited promising results against breast cancer cell lines, leading to significant tumor growth inhibition in vivo.

- Antimicrobial Screening : Another study tested various pyrazole derivatives against a panel of fungal pathogens, revealing that certain substitutions enhanced antifungal activity compared to standard treatments.

Propiedades

IUPAC Name |

4-chloro-2,5-diethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-5-6(9)7(8(12)13)11(4-2)10-5/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJBIQPUHZOZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564100 | |

| Record name | 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-59-7 | |

| Record name | 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.